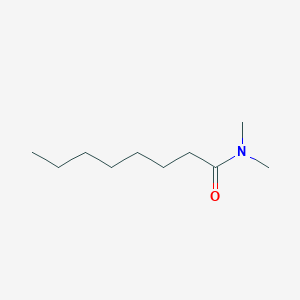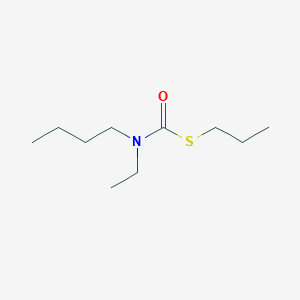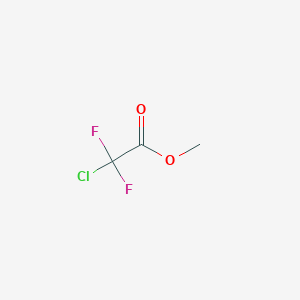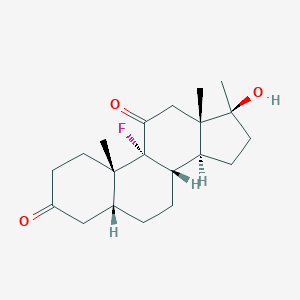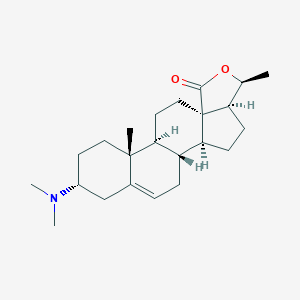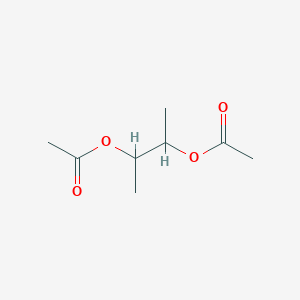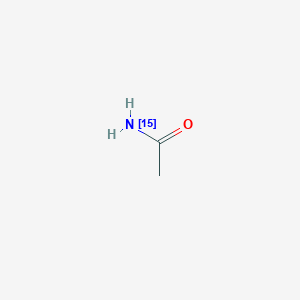
1,1,2,2-tetrafluoro-N,N-dimethylethanamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine involves the reaction of tetrafluoroethylene with dimethylamine, resulting in a high yield (96-98%) of the target compound. This method provides an effective route for producing alkyl fluorides from alcohols, with primary alcohols reacting at elevated temperatures and secondary and tertiary alcohols reacting more rapidly at 0-10°C (Petrov et al., 2001).
Molecular Structure Analysis
The molecular structure of related fluorinated compounds demonstrates unusual bonding modes, as observed in the study of perfluorobenzene and its polymeric forms. These structures exhibit intermolecular synthon interactions, highlighting the unique behavior of fluorine atoms in close proximity to each other (Varadwaj et al., 2015).
Chemical Reactions and Properties
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine acts as a selective fluorinating agent, effectively converting alcohols into alkyl fluorides. This reactivity underscores its utility in synthetic chemistry for introducing fluorine atoms into organic molecules (Petrov et al., 2001).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine were not identified, related research on fluorinated compounds provides insights into the impact of fluorination on physical properties. Fluorinated compounds often exhibit unique behaviors due to the high electronegativity and small size of the fluorine atom, affecting properties such as boiling points, solubility, and stability.
Chemical Properties Analysis
The chemical properties of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine, particularly its reactivity as a fluorinating agent, highlight its potential in various chemical transformations. The ability to convert alcohols to alkyl fluorides with high efficiency demonstrates its value in the synthesis of fluorinated organic compounds, which are of significant interest in the development of pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability (Petrov et al., 2001).
Wissenschaftliche Forschungsanwendungen
Fluorine Addition and Derivative Formation
The reaction of fluorine with various tolanes, including 1,1,2,2-tetrafluoro-1,2-diarylethanes, demonstrates the utility of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine in the formation of fluorinated derivatives. These derivatives are important for their distinct chemical properties, especially in organic synthesis and materials science (McEwen, Guzikowski, & Wolf, 1984).
Chemical Synthesis and Compound Preparation
The preparation of various fluorinated compounds, such as 1,1,1,2-tetrafluoro2-iodoethane, is facilitated by using 1,1,2,2-tetrafluoro-N,N-dimethylethanamine. These methods are crucial in synthesizing specific fluorinated chemicals for further applications in various fields like pharmaceuticals and material science (Igumnov, 2022).
Exploration of Molecular Interactions
Studies on intramolecular charge resonance in dimer radical anions, including those of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine derivatives, provide insights into molecular interactions and electron transfer processes. This knowledge is significant in the field of physical chemistry, particularly in understanding the behavior of radical anions and their potential applications in catalysis and organic electronics (Tojo, Fujitsuka, & Majima, 2012).
Development of Novel Chiral Agents
The synthesis of novel amine ligands from derivatives of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine has led to the development of new chiral agents. These are particularly useful in asymmetric synthesis, an area of significant interest in the development of pharmaceuticals and fine chemicals (Yap et al., 2014).
Photoinduced Electron-Transfer Reactions
Research on the complexation and photoinduced electron-transfer reactions involving 1,1,2,2-tetrafluoro-N,N-dimethylethanamine derivatives is crucial in understanding light-induced chemical processes. This knowledge is applicable in photovoltaics, photocatalysis, and the development of light-activated molecular systems (Chen, Li, & Zhou, 1993).
Decomposition Mechanisms and Kinetics
Understanding the thermal decomposition mechanisms and kinetics of compounds like 1,1,2,2-tetrafluoro-N,N-dimethylethanamine is crucial in fields like materials science and chemical engineering, where thermal stability and decomposition products are critical factors (Chen & McQuaid, 2012).
Use as a Fluorinating Agent
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine has been identified as an effective fluorinating agent, particularly for the conversion of alcohols into alkyl fluorides. This application is vital in synthetic chemistry for introducing fluorine atoms into organic molecules, often altering their physical and chemical properties significantly (Petrov et al., 2001).
Wirkmechanismus
Target of Action
It is often used as a fluorinating agent in organic synthesis , suggesting that its targets could be organic compounds that require the introduction of fluorine atoms.
Mode of Action
1,1,2,2-Tetrafluoro-N,N-dimethylethanamine interacts with its targets by introducing fluorine atoms into the organic compounds . The exact mechanism of this interaction and the resulting changes depend on the specific reaction conditions and the nature of the target compound.
Result of Action
The molecular and cellular effects of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine’s action would depend on the specific target compound and the nature of the fluorination reaction . Fluorination can significantly alter the properties of organic compounds, potentially leading to a wide range of molecular and cellular effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,2,2-tetrafluoro-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F4N/c1-9(2)4(7,8)3(5)6/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRGYRZBWQFJGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620545 | |
| Record name | N,N-dimethyl-2H-perfluoroethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1550-50-1 | |
| Record name | 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1550-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-dimethyl-2H-perfluoroethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanamine, 1,1,2,2-tetrafluoro-N,N-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



